molecular formula C22H28MnN4O14P2-2 B044352 Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex CAS No. 119797-12-5

Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex

Cat. No.: B044352
CAS No.: 119797-12-5
M. Wt: 689.4 g/mol
InChI Key: QDQFSBKXQQZVTB-UHFFFAOYSA-J
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Description

Manganese dipyridoxyl diphosphate is a paramagnetic hepatobiliary contrast agent used in magnetic resonance imaging (MRI) to enhance the visualization of liver and pancreatic lesions. This compound is particularly effective due to its high affinity for hepatocytes, making it a valuable tool in differentiating between pathological and normal liver tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese dipyridoxyl diphosphate involves the chelation of manganese (II) ions with dipyridoxyl diphosphate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the chelate. The process involves the following steps:

Industrial Production Methods

Industrial production of manganese dipyridoxyl diphosphate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for clinical use .

Chemical Reactions Analysis

Types of Reactions

Manganese dipyridoxyl diphosphate primarily undergoes chelation reactions. It can also participate in redox reactions due to the presence of manganese, which can exist in multiple oxidation states.

Common Reagents and Conditions

    Chelation: Involves manganese (II) chloride and dipyridoxyl diphosphate under controlled pH conditions.

    Redox Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like ascorbic acid.

Major Products

The primary product of the chelation reaction is manganese dipyridoxyl diphosphate itself. In redox reactions, the products depend on the specific reagents used and the conditions of the reaction .

Scientific Research Applications

Manganese dipyridoxyl diphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a contrast agent in MRI to study the liver and pancreas.

    Biology: Helps in visualizing cellular structures and understanding cellular uptake mechanisms.

    Medicine: Used in clinical imaging to detect liver and pancreatic lesions, and in research on chemotherapy-induced peripheral neuropathy.

    Industry: Employed in the development of new imaging agents and diagnostic tools

Mechanism of Action

After intravenous administration, manganese dipyridoxyl diphosphate dissociates slowly, releasing manganese ions that are taken up by hepatocytes with high affinity. The ligand, dipyridoxyl diphosphate, is distributed to the extracellular fluid and later eliminated via urine. The manganese ions enhance the contrast in MRI by increasing the signal intensity of liver and pancreatic tissues .

Comparison with Similar Compounds

Similar Compounds

  • Gadolinium benzyloxy-proprionic-tetraacetic acid
  • Iron ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid)

Uniqueness

Manganese dipyridoxyl diphosphate is unique due to its high affinity for hepatocytes and its ability to provide long-lasting contrast enhancement in MRI. Unlike gadolinium-based agents, it is less likely to cause nephrogenic systemic fibrosis, making it a safer alternative for patients with renal impairment .

Properties

CAS No.

119797-12-5

Molecular Formula

C22H28MnN4O14P2-2

Molecular Weight

689.4 g/mol

IUPAC Name

2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)

InChI

InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-4

InChI Key

QDQFSBKXQQZVTB-UHFFFAOYSA-J

SMILES

[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2]

Canonical SMILES

[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2]

Synonyms

N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid

Origin of Product

United States

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